molecular formula C11H11ClN2O3 B3174198 N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide CAS No. 952102-29-3

N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide

Cat. No. B3174198
CAS RN: 952102-29-3
M. Wt: 254.67 g/mol
InChI Key: JQWHUTYBFILMNA-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide, also known as CDC25A inhibitor NSC 663284, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy.

Mechanism of Action

N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide inhibits N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide activity by binding to the enzyme's catalytic domain and preventing its interaction with its substrate. This inhibition leads to the accumulation of phosphorylated cyclin-dependent kinases, which in turn promote cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin, in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide in lab experiments is its specificity towards N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide, which reduces the risk of off-target effects. However, its low solubility in water and potential toxicity at high concentrations can pose challenges in experimental design and interpretation of results.

Future Directions

Could include exploring its efficacy in combination with other chemotherapeutic agents, investigating its potential as a radiosensitizer, and examining its effects on non-cancerous cells. Additionally, the development of more soluble derivatives of N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide could improve its suitability for in vivo studies.

Scientific Research Applications

N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide has been extensively studied for its potential as a N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide inhibitor in cancer therapy. N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide is a phosphatase enzyme that plays a crucial role in cell cycle regulation and has been found to be overexpressed in many cancer types. Inhibition of N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide activity can lead to cell cycle arrest and apoptosis, making it a promising target for cancer treatment.

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-16-9-6-10(17-2)8(5-7(9)12)14-11(15)3-4-13/h5-6H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWHUTYBFILMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC#N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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